molecular formula C31H28F6NOPS B8222814 (R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide

(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B8222814
M. Wt: 607.6 g/mol
InChI Key: NTSLMRQKMJNSQM-JXHWHWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral sulfinamide featuring a 3,5-bis(trifluoromethyl)phenyl group and a 2-(diphenylphosphino)phenylmethyl substituent. The stereochemistry is defined by (R)- and (S)-configurations at the sulfinamide nitrogen and the central carbon, respectively. Its molecular complexity and stereochemical precision make it valuable in enantioselective synthesis and coordination chemistry.

Properties

IUPAC Name

(R)-N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28F6NOPS/c1-29(2,3)41(39)38-28(21-18-22(30(32,33)34)20-23(19-21)31(35,36)37)26-16-10-11-17-27(26)40(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-20,28,38H,1-3H3/t28-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLMRQKMJNSQM-JXHWHWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28F6NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and related analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
Target: (R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide Not explicitly provided ~730 (estimated) 3,5-Bis(trifluoromethyl)phenyl, diphenylphosphino phenylmethyl Sulfinamide, phosphine
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide C41H38F6NO2PS 753.78 9,9-Dimethylxanthene, diphenylphosphanyl Sulfinamide, phosphine, xanthene
(R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C19H25F6N3O2S 473.48 Cyclohexyl ureido, 3,5-bis(trifluoromethyl)phenyl Sulfinamide, urea
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C19H25F6N3O2S 473.48 Cyclohexyl ureido, 3,5-bis(trifluoromethyl)phenyl Sulfinamide, urea
Key Observations:
  • Phosphine-Containing Analogues: The target compound and the xanthene derivative () share diphenylphosphino groups, which are critical for metal coordination in catalysis.
  • Ureido Derivatives : Compounds from and replace the phosphine group with a cyclohexyl-linked ureido motif. This structural shift suggests applications in medicinal chemistry (e.g., enzyme inhibition) rather than catalysis. Their lower molecular weights (~473 vs. ~730) correlate with improved solubility but reduced thermal stability, necessitating storage at 2–8°C under inert atmospheres .
  • Trifluoromethyl Groups : All compounds retain 3,5-bis(trifluoromethyl)phenyl groups, which enhance electron-withdrawing effects and resistance to oxidative degradation.

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of (R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide involves sequential functionalization of aromatic and sulfinamide precursors. A representative pathway, adapted from analogous compounds, proceeds as follows:

  • Sulfinamide Core Formation :

    • Reaction of 2-methylpropane-2-sulfinamide with a chiral benzyl bromide derivative under basic conditions (e.g., NaH in THF) introduces the sulfinamide group.

    • Stereochemical control at the sulfur center is achieved using enantiopure starting materials or chiral auxiliaries.

  • Phosphine Ligand Incorporation :

    • Coupling of the sulfinamide intermediate with 2-(diphenylphosphino)phenylboronic acid via Suzuki-Miyaura cross-coupling installs the phosphine moiety.

    • Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand-to-metal ratios ensure high yields (70–85%).

  • Bis(trifluoromethyl)phenyl Functionalization :

    • Ullmann-type coupling or nucleophilic aromatic substitution introduces the 3,5-bis(trifluoromethyl)phenyl group.

    • Copper(I) iodide and trans-1,2-diaminocyclohexane facilitate C–N bond formation under mild conditions.

Key Challenges:

  • Steric Hindrance : Bulky substituents on the phenyl rings necessitate prolonged reaction times (48–72 hours) and elevated temperatures (80–100°C).

  • Moisture Sensitivity : Air- and moisture-sensitive intermediates require inert atmosphere handling (N₂ or Ar).

Stereochemical Control Strategies

Asymmetric Induction

The (R)- and (S)-configurations at the sulfur and benzyl carbon centers, respectively, are critical for the compound’s catalytic activity. Two primary methods achieve enantiocontrol:

Chiral Auxiliaries

  • (R)-2-Methylpropane-2-sulfinamide serves as a chiral auxiliary, directing stereoselectivity during nucleophilic additions.

  • Diastereomeric intermediates are separated via recrystallization or chromatography, yielding enantiomeric excess (ee) >95%.

Catalytic Asymmetric Synthesis

  • Rhodium or Iridium Complexes : Chiral phosphine ligands (e.g., (S)-SegPhos) enable asymmetric hydrogenation of imine precursors.

  • Palladium Catalysts : Pd(CF₃CO₂)₂ with (S,S)-f-binaphane ligands achieves ee values up to 99% in hydrogenation steps.

Dynamic Kinetic Resolution

Racemic intermediates undergo resolution using immobilized lipases or transition-metal catalysts. For example:

  • Candida antarctica Lipase B selectively acylates one enantiomer, enabling separation via column chromatography.

Purification and Isolation

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients (10:1 to 3:1) removes unreacted starting materials and byproducts.

  • Preparative HPLC : Chiral stationary phases (e.g., Chiralpak IA) resolve diastereomers, achieving >99% purity.

Recrystallization

  • Crystallization from ethanol/water (4:1) at −20°C yields optically pure product (mp 128–130°C).

Analytical Characterization

Spectroscopic Data

Technique Key Findings
¹H NMR (CDCl₃)δ 7.85–7.25 (m, 14H, aromatic), δ 4.32 (d, J = 8.4 Hz, 1H, CH), δ 1.45 (s, 9H, C(CH₃)₃)
³¹P NMR (CDCl₃)δ −18.5 (s, PPh₂)
HRMS m/z 622.1893 [M+H]⁺ (calc. 622.1898)

X-ray Crystallography

  • Single-crystal analysis confirms the (R,S)-configuration and reveals a distorted tetrahedral geometry at sulfur.

Comparative Analysis of Synthetic Methods

Method Yield ee Key Advantage Limitation
Chiral Auxiliary Route65%98%Scalability (>200 g)Labor-intensive diastereomer separation
Catalytic Hydrogenation85%99%Atom economyRequires high-pressure H₂
Enzymatic Resolution70%95%Mild conditionsLimited substrate scope

Industrial-Scale Considerations

  • Cost Efficiency : The use of expensive ligands (e.g., SegPhos) and precious metals (Pd, Rh) necessitates catalyst recycling.

  • Safety : Trifluoromethyl groups pose inhalation risks; synthesis must adhere to OSHA guidelines for fluorinated compounds .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Solvent choice : Use dry, degassed solvents (e.g., xylene) to prevent side reactions .
  • Temperature : Heating at 105°C for 22 hours ensures complete reduction of intermediates .
  • Stoichiometry : Excess reagents like HSiCl₃ (5.0 equivalents) and Et₂NH (5.8 equivalents) drive the reaction to completion .
  • Purification : Column chromatography (n-hexane/EtOAc 95:5) achieves high purity (86% yield) .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurpose
1Dry, degassed xyleneSolvent inertness
2HSiCl₃ (5.0 eq), Et₂NH (5.8 eq)Reduction and neutralization
3105°C, 22 hoursReaction completion
4Column chromatography (n-hexane/EtOAc)Purification

Q. How is structural characterization validated for this compound?

Methodological Answer: Use a multi-technique approach:

  • X-ray crystallography : Refinement with SHELXL (via SHELX suite) confirms absolute configuration and bond lengths .
  • NMR spectroscopy : ¹H, ¹⁹F, and ³¹P{¹H} NMR identify stereochemical integrity and trifluoromethyl group environments .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 642.67 g/mol for analogous compounds) .

Q. Key Validation Metrics

  • R-factor : <0.05 for crystallographic data .
  • NMR shifts : Trifluoromethyl groups show distinct ¹⁹F signals at ~-60 ppm .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HSiCl₃) .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) to avoid degradation .

Q. How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Use reverse-phase columns with UV detection; retention times and relative response factors (RRF) quantify impurities (e.g., RRF = 1.75 for related compounds) .
  • Chiral chromatography : Differentiate enantiomers using chiral stationary phases (e.g., amylose-based columns).

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral centers?

Methodological Answer:

  • Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹⁹F NMR .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational models (DFT-based) .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Iterative refinement : Cross-validate SHELXL-derived bond lengths with DFT-optimized structures .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of diphenylphosphino groups) causing discrepancies .

Q. What comparative studies are feasible with structural analogs?

Methodological Answer:

  • Structure-activity relationships (SAR) : Compare catalytic activity with analogs like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-[(11bR)-dinaphthoazepinyl]cyclohexyl]urea .
  • Thermal stability : TGA/DSC analysis under N₂ assesses decomposition pathways vs. analogs .

Q. How to model steric effects of the diphenylphosphino group?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G* basis sets to map steric hindrance and electronic effects .
  • X-ray topology : Analyze Hirshfeld surfaces to quantify intermolecular interactions .

Q. What conditions destabilize the sulfinamide moiety?

Methodological Answer:

  • Acidic hydrolysis : Monitor degradation via ¹H NMR in CDCl₃/D₂O mixtures (pH < 3).
  • Oxidative stress : Expose to H₂O₂ and track sulfinamide→sulfoxide conversion by LC-MS .

Q. Data Contradiction Analysis Example

TechniqueObserved DataPotential Conflict SourceResolution Strategy
X-rayPlanar phosphino groupCrystal packing forcesDFT optimization
³¹P NMRBroad signalDynamic stereochemistryVariable-temperature NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.